Ticlopidine is a well-known antiplatelet agent that functions by inhibiting adenosine diphosphate-induced platelet aggregation. This compound has been extensively studied due to its therapeutic applications, particularly in the prevention of thrombotic strokes. However, the metabolism of ticlopidine has raised concerns due to the formation of potentially neurotoxic metabolites. Understanding the metabolism and mechanism of action of ticlopidine and its analogs is crucial for developing safer and more effective therapeutic agents123.
The metabolism of ticlopidine involves several pathways, including N-dealkylation, N-oxidation, and oxidation of the thiophene ring. Notably, ticlopidine can undergo a 4-electron oxidation to form a thienopyridinium metabolite (M6) via an intermediate thienodihydropyridinium metabolite (M5). This process is mediated by cytochrome P450 (P450), peroxidases, and monoamine oxidase (MAO), with P450 3A4 playing a significant role. The metabolite M5 is stable and less electrophilic, while M6 is the primary metabolite in P450-catalyzed oxidation1.
In addition to its antiplatelet activity, ticlopidine and its analogs have been shown to interact with the energy-conserving mechanism of mitochondria. This interaction does not significantly affect the transport of phosphate, glutamate, and succinate into mitochondria, nor does it inhibit mitochondrial [3H]ADP translocation activity. Instead, ticlopidine increases latent ATPase activity and inhibits proton extrusion resulting from succinate oxidation, indicating that its inhibitory action on oxidative phosphorylation may be due to alterations in mitochondrial ADP translocase, latent ATPase, and proton translocation in the respiratory chain2.
Ticlopidine's analogs have been explored for their potential to potentiate the action of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These analogs inhibit the action of TarO, an enzyme involved in the synthesis of wall teichoic acid in Gram-positive bacteria. To avoid the formation of oxidative metabolites, which can lead to low plasma concentrations of the intact drug, analogs have been designed with a more stable phenyl group replacing the P450-labile thiophene ring. These new compounds, such as 2-(2-trifluoromethyl-benzyl)-1,2,3,4-tetrahydro-isoquinoline, have shown comparable efficacy to ticlopidine and clopidogrel and exhibit enhanced activity against TarO. This suggests a promising avenue for developing novel inhibitors with synergistic effects on β-lactam antibiotics and a lower potential for P-450 metabolism3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: